molecular formula C5H13ClN2O3S B13480862 [(2R)-morpholin-2-yl]methanesulfonamide hydrochloride

[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride

Katalognummer: B13480862
Molekulargewicht: 216.69 g/mol
InChI-Schlüssel: HLFWTZSGSHEHEO-NUBCRITNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride is a versatile chemical compound widely used in scientific research. It exhibits unique properties that make it suitable for various applications, including drug synthesis, catalysis, and organic transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-morpholin-2-yl]methanesulfonamide hydrochloride typically involves the reaction of sulfonyl chlorides with an amine. The general reaction is as follows:

RSO2Cl+R2NHRSO2NR2+HClRSO_2Cl + R'2NH → RSO_2NR'2 + HCl RSO2​Cl+R′2NH→RSO2​NR′2+HCl

A base such as pyridine is typically added to absorb the HCl that is generated . This method is widely used due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions typically require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.

Wissenschaftliche Forschungsanwendungen

[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of [(2R)-morpholin-2-yl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or catalytic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dronedarone hydrochloride: A synthetic derivative of amiodarone used to treat atrial flutter.

    Sulfanilamide: A compound that foreshadowed the development of sulfa drugs.

    Sulfamethoxazole: A widely used antibiotic.

Uniqueness

[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride is unique due to its specific structural features and versatile applications. Unlike other sulfonamides, it exhibits a combination of properties that make it suitable for a wide range of scientific and industrial applications.

Eigenschaften

Molekularformel

C5H13ClN2O3S

Molekulargewicht

216.69 g/mol

IUPAC-Name

[(2R)-morpholin-2-yl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C5H12N2O3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2,(H2,6,8,9);1H/t5-;/m1./s1

InChI-Schlüssel

HLFWTZSGSHEHEO-NUBCRITNSA-N

Isomerische SMILES

C1CO[C@H](CN1)CS(=O)(=O)N.Cl

Kanonische SMILES

C1COC(CN1)CS(=O)(=O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.